molecular formula C25H36O3 B12386236 Bipolaricin R

Bipolaricin R

Cat. No.: B12386236
M. Wt: 384.6 g/mol
InChI Key: ZFVXMEQHAMRAEF-ZHANFJNQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Bipolaricin R is primarily obtained through the extraction and isolation from the cultures of Bipolaris maydis. The process involves several steps:

Industrial Production Methods

Currently, there are no well-documented industrial production methods for this compound. The compound is mainly obtained through laboratory-scale extraction and isolation from fungal cultures.

Chemical Reactions Analysis

Types of Reactions

Bipolaricin R undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Bipolaricin R has several scientific research applications:

Mechanism of Action

Bipolaricin R exerts its effects through several mechanisms:

    Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria, leading to cell death.

    Antiproliferative and Apoptosis-Inducing Effects: this compound induces apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Bipolaricin R

This compound is unique due to its specific structural features and potent biological activities. Its ability to induce apoptosis and inhibit cell proliferation makes it a valuable compound for cancer research.

Properties

Molecular Formula

C25H36O3

Molecular Weight

384.6 g/mol

IUPAC Name

(1R,3S,7R,8E,10S,11S,12R)-10-hydroxy-1,4-dimethyl-12-[(2S)-6-methylhept-5-en-2-yl]-6-oxotricyclo[9.3.0.03,7]tetradeca-4,8-diene-8-carbaldehyde

InChI

InChI=1S/C25H36O3/c1-15(2)7-6-8-16(3)19-9-10-25(5)13-20-17(4)11-21(27)23(20)18(14-26)12-22(28)24(19)25/h7,11-12,14,16,19-20,22-24,28H,6,8-10,13H2,1-5H3/b18-12-/t16-,19+,20+,22-,23-,24+,25+/m0/s1

InChI Key

ZFVXMEQHAMRAEF-ZHANFJNQSA-N

Isomeric SMILES

CC1=CC(=O)[C@@H]/2[C@@H]1C[C@]3(CC[C@@H]([C@@H]3[C@H](/C=C2/C=O)O)[C@@H](C)CCC=C(C)C)C

Canonical SMILES

CC1=CC(=O)C2C1CC3(CCC(C3C(C=C2C=O)O)C(C)CCC=C(C)C)C

Origin of Product

United States

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